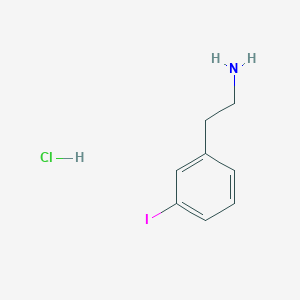

2-(3-iodophenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-iodophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H11ClIN and a molecular weight of 283.54 g/mol. This compound is significant in various fields, including medicinal chemistry and organic synthesis. It is often used as a starting material for the synthesis of novel antidepressant drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodophenyl)ethan-1-amine hydrochloride typically involves the iodination of phenylethylamine. One common method is the electrophilic aromatic substitution reaction, where phenylethylamine is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodo derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-iodophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming phenylethylamine.

Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-iodobenzaldehyde or 3-iodobenzoic acid.

Reduction: Formation of phenylethylamine.

Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.

Applications De Recherche Scientifique

2-(3-iodophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its role in the development of antidepressant drugs and other therapeutic agents.

Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(3-iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. In the context of antidepressant drug development, it is believed to modulate neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylethylamine: The parent compound without the iodo substitution.

2-(4-Iodophenyl)ethanamine;hydrochloride: A similar compound with the iodo group at the para position.

2-(3-Bromophenyl)ethanamine;hydrochloride: A brominated analog.

Uniqueness

2-(3-iodophenyl)ethan-1-amine hydrochloride is unique due to the presence of the iodo group at the meta position, which influences its reactivity and biological activity. The iodo group is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the iodo substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable intermediate in drug development.

Activité Biologique

2-(3-Iodophenyl)ethan-1-amine hydrochloride, also known as 3-iodo-phenethylamine, is an organic compound notable for its potential biological activities. This compound belongs to the class of phenethylamines, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10ClINO

- Molecular Weight : 255.53 g/mol

The presence of an iodine atom in the phenyl ring significantly influences the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems.

- Dopaminergic Activity : It is suggested that this compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling in the central nervous system (CNS). This mechanism is similar to other phenethylamines that exhibit stimulant properties.

- Serotonergic Activity : Preliminary studies indicate potential interactions with serotonin receptors, particularly 5-HT2A receptors. This interaction could contribute to mood-enhancing effects and possible anxiolytic properties.

- Adrenergic Activity : The compound may also interact with adrenergic receptors, influencing cardiovascular responses and energy metabolism.

Pharmacological Effects

Research has documented various pharmacological effects associated with this compound:

- Stimulant Effects : Similar to amphetamines, this compound exhibits stimulant effects that could enhance alertness and cognitive function.

- Mood Enhancement : The serotonergic activity may contribute to mood elevation, making it a candidate for further investigation in depression treatment.

- Potential Neuroprotective Effects : Some studies suggest that compounds in this class may offer neuroprotective benefits through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Dopaminergic Activity Assessment

A study evaluated the dopaminergic effects of various phenethylamines, including this compound. The results indicated a significant increase in dopamine levels in vitro, suggesting potential applications in treating conditions like ADHD or depression .

Study 2: Serotonin Receptor Interaction

Research published in the Journal of Medicinal Chemistry investigated the binding affinity of several phenethylamines to serotonin receptors. The findings revealed that this compound showed promising binding affinity for the 5-HT2A receptor, indicating potential for mood modulation .

Study 3: Cardiovascular Effects

A clinical study assessed the cardiovascular effects of this compound in animal models. Results indicated increased heart rate and blood pressure, consistent with adrenergic stimulation, which raises concerns regarding safety profiles at high doses .

Data Summary Table

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Study 1 | Dopaminergic Activity | Increased dopamine levels | Potential ADHD treatment |

| Study 2 | Serotonin Interaction | High affinity for 5-HT2A | Mood enhancement applications |

| Study 3 | Cardiovascular Effects | Elevated heart rate & BP | Safety concerns at high doses |

Propriétés

IUPAC Name |

2-(3-iodophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRMMLLAAODRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.